molecular formula C5H7N3O2 B3025273 1,5-Dimethyl-4-nitro-1H-pyrazole CAS No. 3920-42-1

1,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B3025273
CAS No.: 3920-42-1
M. Wt: 141.13 g/mol
InChI Key: NYTRTJLAGHYGLE-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

1,5-Dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, the primary targets of this compound could be the pathogens causing these diseases, namely Leishmania and Plasmodium species .

Mode of Action

Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, can simultaneously donate and accept hydrogen bonds . This property allows them to establish intermolecular interactions with other molecules, potentially influencing their biological activity .

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may interfere with the life cycle of Leishmania and Plasmodium species, thereby inhibiting their growth and proliferation.

Pharmacokinetics

The molecular weight of 14113 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antileishmanial and antimalarial activities . By targeting Leishmania and Plasmodium species, this compound may inhibit the growth and proliferation of these pathogens, thereby alleviating the symptoms of leishmaniasis and malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines, followed by nitration. For example, the reaction of 1,3-dimethyl-2-pyrazolin-5-one with nitric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.

    4-Nitro-1H-pyrazole: Similar structure but without the methyl groups, affecting its chemical properties and uses.

Properties

IUPAC Name

1,5-dimethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-6-7(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTRTJLAGHYGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301883
Record name 1,5-Dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-42-1
Record name 1,5-Dimethyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3920-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-4-nitro-1H-pyrazole (4.01 g, 31.6 mmol) in DMF (60 mL) were added CH3I (8.93 g, 63.0 mmol) and K2CO3 (8.73 g, 63.2 mmol). The reaction mixture was stirred at 60° C. in a sealed tube overnight and concentrated in vacuo. The residue was diluted with water (50 mL), and extracted with EtOAc (50 mL×3). The combined organic phases were washed with brine (50 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/2) to give the title compound as a beige solid (1.01 g, 22.7%).
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
8.93 g
Type
reactant
Reaction Step One
Name
Quantity
8.73 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
22.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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